Bcpcf
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Description
Bcpcf is a useful research compound. Its molecular formula is C58H48O22 and its molecular weight is 1097 g/mol. The purity is usually 95%.
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Scientific Research Applications
Materials Science and Catalysis
In materials science, compounds with multiple carboxylic groups and aromatic systems, similar to the one , have been utilized in the development of luminescent materials and catalysts. For example, the study by Latva et al. (1996) on europium (III) chelates with luminescent properties demonstrates how complex organic molecules with carboxylic acid groups can form structures capable of emitting light with long lifetimes, suggesting potential for use in light-emitting devices (Latva, M., Kulmala, S., & Haapakka, K., 1996). Similarly, compounds with benzofuran units have been shown to facilitate efficient catalysis in asymmetric synthesis, as seen in the work by Imamoto et al. (2012), indicating potential applications in the synthesis of chiral pharmaceuticals (Imamoto, T., et al., 2012).
Fluorescent Probes and Sensors
The structural motifs in the compound are reminiscent of those used in fluorescent probes for detecting reactive oxygen species (ROS). Setsukinai et al. (2003) designed and synthesized fluorescent probes that could selectively detect highly reactive oxygen species, showcasing how structural elements similar to those in the queried compound can be utilized in the development of sensitive and selective sensors for biological and chemical applications (Setsukinai, K., et al., 2003).
Advanced Polymeric Materials
Furthermore, the presence of carboxylic acid and hydroxyl groups in complex organic molecules provides reactive sites for polymerization or cross-linking, leading to materials with novel properties. Zhang et al. (2010) explored the organosolubility and optical transparency of polyimides derived from similar bis(ether amine) monomers, which could imply that our compound of interest might find applications in the creation of new polymeric materials with unique optical and mechanical properties (Zhang, S., et al., 2010).
Properties
IUPAC Name |
2',7'-bis(3-carboxypropyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;2',7'-bis(3-carboxypropyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H24O11/c30-21-12-23-19(10-14(21)3-1-5-25(32)33)29(18-8-7-16(27(36)37)9-17(18)28(38)40-29)20-11-15(4-2-6-26(34)35)22(31)13-24(20)39-23;30-21-12-23-19(9-14(21)3-1-5-25(32)33)29(18-11-16(27(36)37)7-8-17(18)28(38)40-29)20-10-15(4-2-6-26(34)35)22(31)13-24(20)39-23/h2*7-13,30-31H,1-6H2,(H,32,33)(H,34,35)(H,36,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFRFHRHRHPYNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C(=C4)CCCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCCC(=O)O)OC2=O.C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C(=C4)CCCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H48O22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746744 |
Source
|
Record name | 2',7'-Bis(3-carboxypropyl)-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid--2',7'-bis(3-carboxypropyl)-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1097.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202872-98-8 |
Source
|
Record name | 2',7'-Bis-(carboxypropyl)-5(6)-carboxyfluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202872988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',7'-Bis(3-carboxypropyl)-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid--2',7'-bis(3-carboxypropyl)-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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